1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose
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Overview
Description
This compound is known for its anti-inflammatory activity and has been studied for various applications in scientific research.
Preparation Methods
The synthesis of 1-(2-D-Glucopyranosylhydrazino)phthalazine involves the reaction of aldehydo-D-glucose with phthalazin-1-ylhydrazone. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of solvents like DMSO, methanol, and water, with the reaction being carried out under an inert atmosphere at low temperatures.
Chemical Reactions Analysis
1-(2-D-Glucopyranosylhydrazino)phthalazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammatory pathways and developing new therapeutic agents.
Medicine: Research has explored its potential as an anti-inflammatory drug and its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(2-D-Glucopyranosylhydrazino)phthalazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in inflammation. This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
1-(2-D-Glucopyranosylhydrazino)phthalazine can be compared with other similar compounds, such as:
Phthalazin-1-ylhydrazone: Shares a similar structure but lacks the glucopyranosyl group.
Hydrazinophthalazine: Another related compound with similar anti-inflammatory properties.
Aldehydo-D-glucose derivatives: Compounds that share the glucose moiety but differ in their attached functional groups.
The uniqueness of 1-(2-D-Glucopyranosylhydrazino)phthalazine lies in its combination of the glucopyranosyl and phthalazinyl groups, which contribute to its specific chemical and biological properties.
Properties
Molecular Formula |
C14H18N4O5 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phthalazin-1-ylhydrazinyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H18N4O5/c19-6-9-10(20)11(21)12(22)14(23-9)18-17-13-8-4-2-1-3-7(8)5-15-16-13/h1-5,9-12,14,18-22H,6H2,(H,16,17)/t9-,10-,11+,12-,14-/m1/s1 |
InChI Key |
GANSWRXFPHYWLG-YGEZULPYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2NN[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NNC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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